molecular formula C32H27NO7 B11154101 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate

8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate

Cat. No.: B11154101
M. Wt: 537.6 g/mol
InChI Key: HVKCJEDTUPVSAT-MHZLTWQESA-N
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Description

8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene with benzoic acid in the presence of a catalyst. The resulting intermediate is then further reacted with other reagents to introduce the methoxy, benzyloxycarbonyl, and phenylpropanoate groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as column chromatography and recrystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new functional groups such as halides or amines .

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies of enzyme interactions and metabolic pathways.

    Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions

Mechanism of Action

The mechanism by which 8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE exerts its effects involves binding to specific molecular targets. For example, similar compounds have been shown to selectively bind to the CB2 receptor, which is primarily found in immune cells. This binding can modulate immune responses and has potential therapeutic implications.

Comparison with Similar Compounds

Similar Compounds

    4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-(4-CHLOROPHENYL)PROPANOATE: This compound has a similar core structure but includes a chlorophenyl group instead of a phenyl group.

    2-((4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL)OXY)ACETAMIDE: This compound features an acetamide group instead of the benzyloxycarbonyl and phenylpropanoate groups.

Uniqueness

The presence of the methoxy and benzyloxycarbonyl groups, along with the phenylpropanoate moiety, makes it a versatile compound for various research and industrial purposes .

Properties

Molecular Formula

C32H27NO7

Molecular Weight

537.6 g/mol

IUPAC Name

(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl) (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C32H27NO7/c1-20-28(16-15-25-24-14-13-23(37-2)18-26(24)30(34)40-29(20)25)39-31(35)27(17-21-9-5-3-6-10-21)33-32(36)38-19-22-11-7-4-8-12-22/h3-16,18,27H,17,19H2,1-2H3,(H,33,36)/t27-/m0/s1

InChI Key

HVKCJEDTUPVSAT-MHZLTWQESA-N

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OC(=O)[C@H](CC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OC(=O)C(CC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5

Origin of Product

United States

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